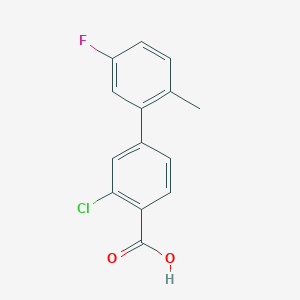

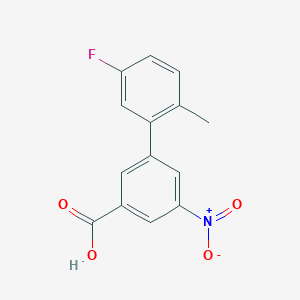

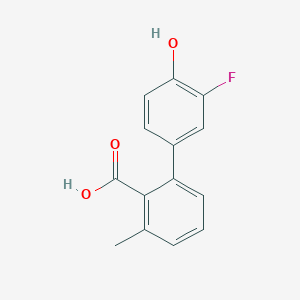

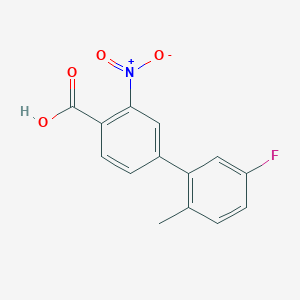

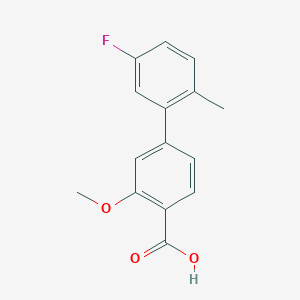

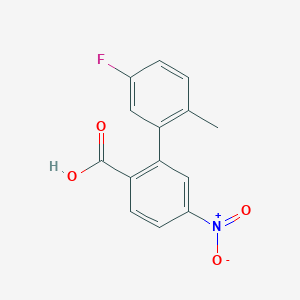

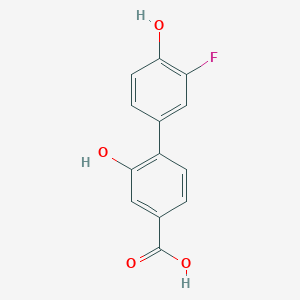

2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid (2F-5F-HPA) is an organic compound with a molecular formula of C8H5FO3. It is a naturally occurring substance that is found in many plants, including the bark of certain trees. It is also a common ingredient in many pharmaceutical and cosmetic products. 2F-5F-HPA has been extensively studied for its potential applications in medicine, biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinase, which are involved in the regulation of cell growth and proliferation. In addition, 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor, which are involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, as well as to reduce anxiety and depression-like behaviors. In addition, 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has been shown to have anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its compatibility with a wide range of solvents. The main limitation of using 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future applications of 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% are numerous. It could be used in the development of new pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-cancer agents. It could also be used in the development of new imaging agents for medical imaging. Additionally, 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% could be used in the development of new materials, such as polymers, for a variety of applications. Finally, 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of other compounds, such as drugs and natural products.

Synthesis Methods

2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% can be synthesized via a number of methods. The most common method involves the reaction of 2-fluorobenzoic acid with 3-fluoro-4-hydroxybenzaldehyde. This reaction produces 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzoic acid, the reaction of 4-hydroxybenzaldehyde with 2-fluorophenol, and the reaction of 4-hydroxybenzaldehyde with 3-fluorophenol.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a fluorescent probe in biological imaging, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in the synthesis of a variety of other compounds, such as esters, amides, and polymers. In addition, 2-Fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-cancer agents.

properties

IUPAC Name |

2-fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCICWYUVVYIEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689361 |

Source

|

| Record name | 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261972-16-0 |

Source

|

| Record name | 3',4-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.